2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-fluoro-4-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h1,3-4,6-7H,5H2 |
InChI Key |
OXLMVZLISNOEKS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 4 Prop 2 Yn 1 Yloxy Benzaldehyde and Analogues
Precursor Synthesis and Functionalization Pathways
The primary precursor for the target molecule is 2-Fluoro-4-hydroxybenzaldehyde (B1296990). bldpharm.comscbt.com Its synthesis requires careful control of functional group introduction onto the aromatic ring to achieve the desired substitution pattern.
Derivatization of Fluorinated Hydroxybenzaldehydes
The synthesis of the key intermediate, 2-Fluoro-4-hydroxybenzaldehyde, can be accomplished starting from readily available materials like 3-fluorophenol (B1196323). google.com A multi-step process is employed to introduce the aldehyde group at the correct position relative to the fluorine atom and the hydroxyl group.
A representative synthetic route involves:
Protection of the hydroxyl group: The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent it from interfering with subsequent reactions. Isopropyl has been identified as a suitable protecting group. google.com
Directed Bromination: A bromine atom is introduced onto the aromatic ring using a bromination reagent. google.com The directing effects of the existing fluorine and protected hydroxyl group guide the position of this new substituent.
Formylation via Grignard Reagent: The bromo-intermediate is converted into a Grignard reagent, which then reacts with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. google.com
Deprotection: The protecting group is removed from the phenolic hydroxyl, yielding the final precursor, 2-Fluoro-4-hydroxybenzaldehyde. google.com
This precursor, with its reactive aldehyde and phenolic hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules, including various physiologically active compounds. google.comossila.com
Strategies for Ortho- or Para-Substitution Control
Achieving the specific 2-fluoro, 4-hydroxy substitution pattern is a challenge of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles.
Hydroxyl (-OH) and Alkoxy (-OR) groups: These are strongly activating groups and are ortho, para-directors. masterorganicchemistry.com
Halogens (-F, -Cl, -Br, -I): Halogens are deactivating yet are also ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. chemistrysteps.com
Aldehyde (-CHO): This is a deactivating group and a meta-director. masterorganicchemistry.com
In the synthesis starting from 3-fluorophenol, the ortho, para-directing influence of the fluorine atom and the protected hydroxyl group is leveraged. The formylation step, however, is not a direct electrophilic substitution but rather a directed synthesis via a Grignard reagent, which provides precise control over the aldehyde's position. google.com Traditional methods like Friedel-Crafts alkylation of phenols often suffer from a lack of regioselectivity, producing mixtures of ortho and para products, as well as potential multi-alkylation. orgsyn.org Therefore, multi-step, directed syntheses are preferred for producing precursors like 2-Fluoro-4-hydroxybenzaldehyde with high purity. The size of the nucleophile can also influence the substitution pattern, with larger nucleophiles sometimes favoring the less sterically hindered para position over the ortho position. reddit.com
O-Propargylation Strategies
The final step in the synthesis of 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is the attachment of the propargyl group to the phenolic oxygen. This is typically achieved through an O-alkylation reaction, a variant of the Williamson ether synthesis.
Etherification via Propargyl Halides and Bases
The Williamson ether synthesis is a well-established method for forming ethers. masterorganicchemistry.com In this case, it involves the reaction of the deprotonated 2-Fluoro-4-hydroxybenzaldehyde (the alkoxide) with a propargyl halide, such as propargyl bromide. wikipedia.orgprepchem.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org
The general reaction is as follows:
A base is used to deprotonate the phenolic hydroxyl group of 2-Fluoro-4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
This phenoxide ion then acts as a nucleophile, attacking the primary carbon of the propargyl halide.
The halide is displaced as a leaving group, resulting in the formation of the desired ether, this compound.
Commonly used bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH). prepchem.combartleby.comgoogle.com Propargyl bromide is a frequently used alkylating agent due to its reactivity as a primary alkyl halide, which is ideal for SN2 reactions. wikipedia.orgnih.gov
Optimized Reaction Conditions and Solvent Effects
The efficiency of the O-propargylation is highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. wikipedia.org
Solvent Effects: The Williamson ether synthesis is strongly favored in polar aprotic solvents. bartleby.com Solvents such as acetone (B3395972), acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) can enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction. wikipedia.orgbartleby.comrsc.org Protic solvents, like alcohols, can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. wikipedia.orgfrancis-press.com
Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.orgprepchem.comgoogle.com Reaction times can vary from a few hours to several hours for completion. wikipedia.org The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenol (B47542) without competing side reactions. bartleby.com
Below is a table summarizing typical conditions used for the O-propargylation of various hydroxybenzaldehydes, which serve as analogues for the synthesis of the target compound.
Microwave-Assisted Synthesis Protocols
To address challenges such as long reaction times and the need for high temperatures in conventional heating methods, microwave-assisted synthesis has emerged as a powerful alternative. researchgate.net Microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields in significantly shorter timeframes. rsc.orgnih.gov
In the context of O-propargylation, a microwave-assisted protocol offers several advantages:
Reduced Reaction Time: Reactions that take several hours under conventional heating can often be completed in minutes using microwave irradiation. rsc.org
Enhanced Efficiency: The technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. researchgate.net
For the synthesis of phenolic ethers, a mixture of the fluorinated hydroxybenzaldehyde, propargyl halide, and a base (often on a solid support) can be subjected to microwave irradiation at a controlled temperature and power. This method has been shown to be effective for various phenolic compounds, suggesting its applicability for the synthesis of this compound. cnr.itacs.org For example, microwave-assisted reactions have been shown to improve average yields from 34% (oil-bath) to 72% (microwave) for certain heterocyclic syntheses. rsc.org
Table of Compounds
Novel Synthetic Routes and Retrosynthetic Analysis
The synthesis of this compound is conceptually straightforward, primarily relying on the well-established Williamson ether synthesis. A retrosynthetic analysis reveals a clear and efficient pathway for its construction.
The primary disconnection in the retrosynthetic analysis of the target molecule is the ether linkage. This bond can be traced back to two key precursors: 2-fluoro-4-hydroxybenzaldehyde and a propargyl halide, such as propargyl bromide. This approach is highly logical as it utilizes readily available or synthetically accessible starting materials.
Retrosynthetic Approach:

A schematic representation of the retrosynthetic analysis for this compound, highlighting the key disconnection at the ether linkage.
The forward synthesis, therefore, involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with propargyl bromide. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then readily attack the electrophilic carbon of propargyl bromide in an SN2 reaction.
A general procedure for the synthesis of analogous propargyloxy benzaldehydes involves refluxing a mixture of the corresponding hydroxybenzaldehyde, propargyl bromide, and potassium carbonate in acetone. byjus.com The reaction progress is monitored until the starting material is consumed, followed by a standard workup procedure to isolate the desired product.
Exploration of Alternative Starting Materials
A critical component in the synthesis of this compound is the availability of the starting material, 2-fluoro-4-hydroxybenzaldehyde. While this compound is commercially available, exploring alternative synthetic routes from more fundamental precursors can be economically advantageous for large-scale production.
One innovative approach starts from the readily available 3-fluorophenol. A patented method describes a multi-step synthesis that begins with the protection of the phenolic hydroxyl group of 3-fluorophenol as an isopropyl ether. wikipedia.org This is followed by bromination of the aromatic ring, Grignard reagent formation, and subsequent formylation using dimethylformamide (DMF) to introduce the aldehyde group. The final step involves the deprotection of the isopropyl ether to yield 2-fluoro-4-hydroxybenzaldehyde. wikipedia.org
Synthetic Route to 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol:
Protection: 3-Fluorophenol is reacted with 2-bromopropane (B125204) in the presence of potassium carbonate to form 1-fluoro-3-isopropoxybenzene. wikipedia.org
Bromination: The protected phenol is then brominated to introduce a bromine atom at the desired position. wikipedia.org
Formylation: The bromo-intermediate undergoes a Grignard reaction followed by treatment with DMF to install the aldehyde functionality. wikipedia.org
Deprotection: The isopropyl protecting group is removed to afford the final product, 2-fluoro-4-hydroxybenzaldehyde. wikipedia.org
This route offers a viable alternative to direct purchase, particularly when considering cost-efficiency in industrial applications.
Mechanistic Considerations of O-Alkylation Processes
The core reaction in the synthesis of this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org
Mechanism of Williamson Ether Synthesis:
Deprotonation: A base, typically a carbonate or a stronger base like sodium hydride, removes the acidic proton from the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde. This generates a phenoxide anion.
Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic methylene (B1212753) carbon of the propargyl halide (e.g., propargyl bromide).
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the leaving group (backside attack).
Product Formation: The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-halogen bond, resulting in the formation of the ether and a halide salt as a byproduct.
The presence of the fluorine atom ortho to the hydroxyl group in 2-fluoro-4-hydroxybenzaldehyde can influence the reaction kinetics. Fluorine is an electron-withdrawing group, which can increase the acidity of the phenolic proton, facilitating its removal by the base. However, its steric bulk is minimal, so it is not expected to significantly hinder the approach of the propargyl halide to the phenoxide oxygen. The SN2 mechanism is favored in this synthesis due to the use of a primary alkyl halide (propargyl bromide), which is unhindered and a good electrophile.
Scalability and Process Development Considerations for Compound Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of this compound, being a straightforward Williamson ether synthesis, is generally amenable to scale-up.
A documented large-scale synthesis of the non-fluorinated analogue, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), provides valuable insights into the process development for the fluorinated counterpart. In this procedure, over 400 grams of 4-hydroxybenzaldehyde (B117250) were reacted with propargyl bromide in acetone with potassium carbonate, yielding over 1.3 kilograms of the final product with high purity. researchgate.net
Key Considerations for Scalability:
Solvent Selection: Acetone is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction. For larger scales, other solvents with favorable safety and environmental profiles might be considered.
Base Selection: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. The use of stronger, more hazardous bases like sodium hydride would require more stringent safety protocols. The particle size and quality of the potassium carbonate can affect the reaction rate.
Temperature Control: The reaction is typically run at reflux. On a large scale, efficient heat transfer is crucial to maintain a consistent reaction temperature and prevent runaway reactions.
Reagent Addition: The dropwise addition of the alkylating agent (propargyl bromide) can help to control the reaction exotherm.
Workup and Purification: The workup procedure, which typically involves filtration to remove the inorganic base, followed by extraction and crystallization, needs to be optimized for large-scale operations. The choice of crystallization solvent is critical for obtaining a high yield of pure product.
Safety: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The potential for pressure buildup in a large reactor should also be assessed.
By carefully optimizing these parameters, the synthesis of this compound can be efficiently and safely scaled to meet industrial demands.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Prop 2 Yn 1 Yloxy Benzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group, an electrophilic center, is the site of numerous chemical transformations, including condensations, reductions, oxidations, and various nucleophilic additions.
Schiff Base Formation and Imine Condensation Reactions
The reaction of 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of organic synthesis. The process is typically catalyzed by acid and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. mdpi.com
The stability of the intermediate and the final product can be influenced by the electronic properties of the substituents on the benzaldehyde (B42025) and the nature of the solvent. mdpi.com Apolar, aprotic solvents may favor the formation of the hemiaminal, whereas polar solvents can shift the equilibrium toward the final Schiff base. mdpi.com This reaction provides a versatile method for introducing nitrogen-containing substituents into molecules derived from the parent aldehyde. science.govsemanticscholar.org
Reductions to Alcohols and Amines
The aldehyde functional group can be readily reduced to a primary alcohol or converted into an amine through reductive amination.
Reduction to Alcohol: The conversion of this compound to the corresponding (2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl)methanol is efficiently achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. ugm.ac.id The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds quickly at room temperature to afford the benzyl (B1604629) alcohol in high yield. ugm.ac.id
Reduction to Amine: The synthesis of amines from the aldehyde is accomplished via reductive amination. This process can be performed in a one-pot reaction where the aldehyde reacts with an amine to form an imine in situ, which is then immediately reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net A key advantage of this method is that it prevents the over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.comacs.org This allows for the controlled synthesis of primary, secondary, or tertiary amines depending on the choice of the amine reactant. For example, reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary amine would yield a secondary amine.
Oxidations to Carboxylic Acids
The aldehyde group can be oxidized to a carboxylic acid, a fundamental transformation in organic synthesis. Various oxidizing agents can accomplish this conversion under different conditions.
Mild and environmentally conscious methods have been developed for this purpose. One such method utilizes N-hydroxyphthalimide (NHPI) as an organocatalyst with molecular oxygen as the ultimate oxidant, avoiding the need for transition metals or hazardous reagents. organic-chemistry.org Another efficient protocol involves the use of sodium hypochlorite (B82951) (NaClO), the active ingredient in common bleach, often in a basic medium. researchgate.netresearchgate.net This method is advantageous due to its low cost and reduced environmental impact. researchgate.net For substrates that may be sensitive, other reagents like iron(III) nitrate (B79036) have been shown to effectively oxidize benzaldehydes to their corresponding benzoic acids under mild hydrothermal conditions. nih.gov These methods provide reliable pathways to synthesize 2-Fluoro-4-(prop-2-yn-1-yloxy)benzoic acid.
Nucleophilic Addition and Annulation Reactions
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound results in the formation of a secondary alcohol after acidic workup. The organomagnesium compound acts as a potent carbon-based nucleophile, attacking the carbonyl carbon to form a new C-C bond. youtube.com This reaction is a versatile tool for introducing various alkyl, aryl, or vinyl groups at the former carbonyl position.
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. ucla.edu This intermediate rapidly decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion. masterorganicchemistry.comucla.edu By choosing the appropriate ylide, a wide variety of substituted alkenes can be synthesized from this compound, with the stereochemistry of the resulting alkene often being controllable by the nature of the ylide (stabilized vs. non-stabilized). organic-chemistry.org
Reactions of the Alkyne Moiety
The terminal alkyne, or propargyl group, is another key reactive site, primarily known for its participation in "click chemistry" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.org This reaction is a prime example of click chemistry, characterized by its reliability, high yields, and tolerance of a wide range of functional groups. The propargyl ether moiety of this compound makes it an ideal substrate for this transformation. researchgate.net
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.govjenabioscience.com The reaction proceeds smoothly in various solvents, including aqueous media, at room temperature. researchgate.netnih.gov The CuAAC reaction is highly specific for terminal alkynes and azides, resulting exclusively in the 1,4-regioisomer of the triazole product. This transformation allows for the covalent linking of the benzaldehyde core to a wide array of molecules that can be functionalized with an azide (B81097) group. nih.gov
| Azide Reactant | Expected Triazole Product | Typical Reaction Conditions |
|---|---|---|
| Benzyl Azide | 1-Benzyl-4-((2-fluoro-4-formylphenoxy)methyl)-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, Room Temp |
| Phenyl Azide | 4-((2-Fluoro-4-formylphenoxy)methyl)-1-phenyl-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, Room Temp |
| 1-Azidohexane | 1-Hexyl-4-((2-fluoro-4-formylphenoxy)methyl)-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, Room Temp |
| 3-Azidopropan-1-ol | 3-(4-(((2-Fluoro-4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, Room Temp |
Other Metal-Catalyzed Alkyne Functionalizations
Beyond the CuAAC reaction, the terminal alkyne of this compound can participate in a variety of other metal-catalyzed transformations. Transition metals like palladium, gold, platinum, and rhodium can catalyze diverse functionalizations of the C≡C triple bond. scispace.com For instance, gold and platinum catalysts are particularly effective at activating alkynes towards attack by nucleophiles, enabling reactions such as cycloisomerizations, hydrations, and hydroaminations. While the subject molecule lacks an internal nucleophile for cyclization, its alkyne group would be susceptible to intermolecular additions under such catalysis. Another common reaction is the copper-catalyzed Glaser-Hay coupling, which would lead to the homocoupling of the alkyne to form a symmetric 1,3-diyne.
Sonogashira, Heck, and Stille Coupling Reactions
The terminal alkyne functionality makes this compound a suitable partner for the Sonogashira coupling reaction. organic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. organic-chemistry.org In this context, this compound would serve as the nucleophilic alkyne component, reacting with an electrophilic coupling partner. The reaction is a powerful tool for the synthesis of internal alkynes and has broad functional group tolerance.
Conversely, the Heck and Stille reactions are palladium-catalyzed cross-couplings that typically involve the reaction of an organohalide or triflate with an alkene (Heck) or an organostannane (Stille). mdpi.com The this compound molecule itself is not a standard substrate for these reactions, as the C-F bond is generally unreactive under typical Heck or Stille conditions, and the molecule lacks the requisite halide (Br, I) or triflate leaving group.
Hydration and Hydroamination Reactions
The alkyne group can undergo hydration (the addition of water) across the triple bond, typically catalyzed by a strong acid and a mercury(II) salt (e.g., HgSO₄) or by a hydroboration-oxidation sequence. libretexts.orglibretexts.org These two methods are complementary as they yield different constitutional isomers.
Mercury(II)-Catalyzed Hydration: This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. libretexts.orgyoutube.com For a terminal alkyne like that in this compound, this results in an enol intermediate which rapidly tautomerizes to the more stable methyl ketone. libretexts.orgkhanacademy.org
Hydroboration-Oxidation: This two-step process exhibits anti-Markovnikov regioselectivity. libretexts.org Hydroboration of the terminal alkyne with a borane (B79455) reagent (often a bulky one like disiamylborane (B86530) or 9-BBN to prevent double addition) followed by oxidative workup (typically with H₂O₂ and base) produces an enol that tautomerizes to an aldehyde. youtube.com
Table 2: Comparison of Hydration Methods for Terminal Alkynes
| Method | Reagents | Regioselectivity | Intermediate | Final Product |
|---|---|---|---|---|
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol | Methyl Ketone |
Hydroamination, the addition of an N-H bond across the triple bond, is also a known transformation for alkynes, though it is less common than hydration. This reaction is typically catalyzed by various transition metals and would lead to the formation of enamines or imines.
Reactivity of the Fluoroaryl System
The fluoroaryl portion of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the ring is governed by the electronic properties of its substituents. The fluorine atom is located at the C2 position, ortho to the strongly electron-withdrawing aldehyde group (-CHO). This arrangement strongly activates the C-F bond towards displacement by nucleophiles. ebyu.edu.tr
In SNAr reactions, the rate-determining step is the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ebyu.edu.tr The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, stabilizing it. The presence of the aldehyde group ortho to the fluorine is optimal for this stabilization. In the final step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity facilitates the initial nucleophilic attack. A wide variety of nucleophiles, such as alkoxides, phenoxides, amines, and thiols, can displace the fluorine atom under relatively mild conditions (e.g., a base like K₂CO₃ in a polar aprotic solvent like DMSO or DMF). walisongo.ac.idresearchgate.net
Electronic Effects of Fluorine on Ring Reactivity
The fluorine atom at the C-2 position of the benzaldehyde ring significantly influences the molecule's reactivity through a combination of inductive and resonance effects. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, leading to a decrease in electron density at the ipso-carbon and, to a lesser extent, the ortho and para positions.
Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org For this compound, several functional groups could potentially act as DMGs.
The aldehyde group itself can act as a DMG, although its reactivity towards organolithium reagents often leads to competing nucleophilic addition to the carbonyl carbon. To circumvent this, the aldehyde can be protected as an acetal, which can then direct the metalation. The alkoxy group of the propargyl ether is also a potential DMG. In substituted anisoles, the methoxy (B1213986) group is a well-established DMG. unblog.fr However, the fluorine atom itself can also act as a directing group, albeit a weaker one.
In the context of this compound, a competition between the directing effects of the protected aldehyde, the propargyloxy group, and the fluorine atom would be expected. The relative directing ability of these groups would determine the site of lithiation. Generally, stronger DMGs will dictate the regioselectivity of the reaction. Should ortho-lithiation be successful, the resulting aryllithium intermediate can be trapped with various electrophiles to introduce a wide range of substituents at the C-3 or C-5 position, depending on the directing group's influence.
Table 1: Potential Directing Metalation Groups (DMGs) in this compound and Their Expected Influence
| Directing Group | Position of Metalation | Comments |
| Aldehyde (protected) | C-3 | Requires protection to prevent nucleophilic addition. |
| Propargyloxy | C-3 or C-5 | The ether oxygen can direct lithiation to the adjacent positions. |
| Fluorine | C-3 | Fluorine is a known, though weaker, directing group. |
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings
The presence of a fluorine atom and an electron-withdrawing aldehyde group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group.
In this molecule, the fluorine atom serves as the leaving group. Halogens are effective leaving groups in SNAr reactions, with the reactivity order often being F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. core.ac.uk
The aldehyde group at the para position to the fluorine atom provides strong activation for SNAr by withdrawing electron density from the ring and stabilizing the negative charge of the Meisenheimer complex through resonance. The reaction of this compound with various nucleophiles, such as alkoxides, amines, or thiolates, would be expected to proceed with the displacement of the fluoride (B91410) ion. For instance, reaction with a sterically hindered sodium alkoxide could yield the corresponding ortho-alkoxybenzaldehyde. acs.org
Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Product |
| RO⁻ (Alkoxide) | 2-Alkoxy-4-(prop-2-yn-1-yloxy)benzaldehyde |
| R₂NH (Amine) | 2-(Dialkylamino)-4-(prop-2-yn-1-yloxy)benzaldehyde |
| RS⁻ (Thiolate) | 2-(Alkylthio)-4-(prop-2-yn-1-yloxy)benzaldehyde |
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates structural elements from all the starting materials. nih.gov The aldehyde and terminal alkyne functionalities present in this compound make it an attractive substrate for various MCRs.
For example, the aldehyde group can participate in well-known MCRs such as the Ugi and Passerini reactions. wikipedia.orgresearchgate.net The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. walisongo.ac.id The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.
The terminal alkyne of the propargyl ether moiety can also be involved in MCRs. For instance, in the presence of a suitable catalyst, it could react with an azide and another component in a "click" type MCR. While specific examples involving this compound in MCRs are not extensively documented in the literature, its structural features suggest a high potential for its use in the synthesis of complex and diverse molecular scaffolds through such reactions. A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been reported, showcasing the utility of fluorinated benzaldehydes in MCRs. mdpi.com
Table 3: Potential Multi-Component Reactions Involving this compound
| Reaction Name | Reactants | Potential Product Type |
| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amide |
| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | Bis-amide |
| A³ Coupling | Secondary amine, another alkyne | Propargylamine |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.
High-resolution 1H, 13C, and 19F NMR spectroscopy collectively provide a comprehensive picture of the molecular structure of "2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde". While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from structurally related compounds such as 2-fluorobenzaldehydes and compounds containing a prop-2-yn-1-yloxy moiety.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aldehydic, aromatic, methylene (B1212753), and acetylenic protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm. The aromatic protons will present as a complex splitting pattern due to fluorine-proton and proton-proton couplings. The methylene protons of the propargyl group are expected to show a doublet around 4.8 ppm, coupled to the acetylenic proton. The terminal acetylenic proton should appear as a triplet around 2.5 ppm.
¹³C NMR: The carbon NMR spectrum will corroborate the structural features observed in the ¹H NMR. The aldehydic carbonyl carbon is expected to resonate significantly downfield. The aromatic carbons will show a range of chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JC-F). The carbons of the propargyl group are expected in the mid-to-upfield region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. For a 2-fluoro substituted benzaldehyde (B42025), a single resonance is expected, and its chemical shift will be influenced by the electronic effects of the aldehyde and the propargyloxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic-H | ~10.3 | Singlet |
| Aromatic-H | ~7.0 - 7.9 | Multiplet |
| Methylene (-OCH₂-) | ~4.8 | Doublet |
| Acetylenic-H | ~2.5 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aldehydic C=O | ~185-195 |
| Aromatic C-F | ~160-165 (with large ¹JC-F) |
| Aromatic C-O | ~150-160 |
| Other Aromatic C | ~110-135 |
| Acetylenic C≡CH | ~75-80 |
| Acetylenic C≡C H | ~75-80 |
| Methylene (-OC H₂-) | ~55-60 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methylene protons of the propargyl group and the terminal acetylenic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial in establishing the connection between the propargyl group and the aromatic ring via the ether linkage, and the position of the aldehyde group relative to the fluorine atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule.
The FTIR spectrum of "this compound" is expected to exhibit characteristic absorption bands for its constituent functional groups. A strong absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would likely appear as a weaker band in the 2100-2140 cm⁻¹ region. A very strong band in the range of 1680-1700 cm⁻¹ would be characteristic of the C=O stretch of the aromatic aldehyde. The C-O-C stretching of the ether linkage would be observed in the 1200-1300 cm⁻¹ region, and the C-F stretch would appear in the fingerprint region, typically around 1200-1250 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Acetylenic C-H Stretch | ~3300 | Strong |
| Aromatic C-H Stretch | ~3000-3100 | Medium |
| Alkyne C≡C Stretch | ~2100-2140 | Weak to Medium |
| Aldehyde C=O Stretch | ~1680-1700 | Strong |
| Aromatic C=C Stretch | ~1450-1600 | Medium |
| Aryl Ether C-O Stretch | ~1200-1300 | Strong |
| C-F Stretch | ~1200-1250 | Strong |
Raman spectroscopy would provide complementary information to FTIR. The C≡C triple bond, which often shows a weak band in FTIR, would be expected to exhibit a strong signal in the Raman spectrum, making it a useful tool for confirming the presence of the alkyne functionality. The aromatic ring vibrations would also be observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (molecular formula C₁₀H₇FO₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass. Predicted collision cross-section data suggests adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ would also be observed. uni.lu Fragmentation patterns would likely involve the loss of the formyl group (CHO), the propargyl group, and potentially cleavage of the ether bond, providing further structural confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.05029 |
| [M+Na]⁺ | 201.03223 |
| [M-H]⁻ | 177.03573 |
| [M]⁺ | 178.04246 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental formula by measuring its mass with very high precision. For this compound (C₁₀H₇FO₂), the theoretical monoisotopic mass is calculated to be 178.04301 Da. uni.lu
Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an exact mass measurement within a few parts per million (ppm) of this theoretical value. Such a result provides strong evidence for the compound's elemental composition.
Predicted adduct ions that could be observed in an HRMS experiment are detailed in the table below, offering potential m/z values that researchers would look for to confirm the presence and identity of the compound. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 179.05029 |
| [M+Na]⁺ | 201.03223 |
| [M-H]⁻ | 177.03573 |
| [M+NH₄]⁺ | 196.07683 |
| [M+K]⁺ | 217.00617 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Upon collision-induced dissociation (CID), the molecular ion ([M+H]⁺) would likely undergo fragmentation at the ether linkage and the propargyl group. Key fragmentation pathways could include the loss of the propargyl group (C₃H₃•) or the entire prop-2-yn-1-yloxy side chain. The fragmentation of the benzaldehyde moiety itself, such as the loss of CO, is also a plausible pathway. The study of these fragmentation patterns is invaluable for distinguishing between isomers and confirming the connectivity of the molecule.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
The crystallographic data for 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) is summarized in the table below. nih.gov
| Crystal Data Parameter | 4-(prop-2-yn-1-yloxy)benzaldehyde |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight ( g/mol ) | 160.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.906(3) |
| b (Å) | 7.385(2) |
| c (Å) | 14.036(5) |
| β (°) | 102.025(5) |
| Volume (ų) | 801.5(5) |
| Z | 4 |
The crystal packing of organic molecules is governed by a variety of non-covalent interactions. In the crystal lattice of 4-(prop-2-yn-1-yloxy)benzaldehyde, molecules form inversion dimers through π-π stacking interactions, with a centroid-centroid distance of 3.5585(15) Å. nih.govresearchgate.net These dimers are further linked by weak C-H···O hydrogen bonds between the acetylenic hydrogen and the carbonyl oxygen of an adjacent molecule, creating a ladder-like structure. nih.govresearchgate.net
Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS, TLC)
Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of benzaldehyde derivatives. For purity determination of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance. While a specific method for the title compound is not detailed in the literature, the purity of its precursor, 2-fluoro-4-hydroxybenzaldehyde (B1296990), has been assessed by HPLC to be 99.6%. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis, which would provide both retention time information for purity assessment and a mass spectrum for identity confirmation.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions during purification. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. Visualization of the spots would be achieved under UV light.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
To understand the electronic properties and behavior of the molecule, quantum chemical calculations would be necessary.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Researchers would typically use DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to perform geometry optimization. acs.org This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and reactivity.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large gap suggests high stability, while a small gap indicates the molecule is more reactive.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are also employed to predict spectroscopic data. Theoretical vibrational frequencies (IR and Raman) can be calculated and scaled to compare with experimental data, helping to assign specific vibrational modes to different functional groups. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which aids in the structural elucidation of the compound. researchgate.net
Molecular Dynamics and Conformational Analysis
To study the physical movements and preferred shapes of the molecule over time, molecular dynamics simulations would be conducted.
Dynamic Behavior of the Propargyl Ether and Aldehyde Moieties
Molecular dynamics simulations would track the movements of the propargyl ether (-O-CH₂-C≡CH) and aldehyde (-CHO) groups over time in a simulated environment (e.g., in a solvent). This provides insight into the rotational freedom of the aldehyde group relative to the benzene (B151609) ring and the flexibility of the propargyl side chain, which can influence how the molecule interacts with its surroundings. researchgate.netnih.gov
Without published studies performing these specific analyses on "2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde," providing a detailed and accurate article according to the requested outline is not feasible.
Reaction Mechanism Elucidation and Transition State Analysis
The unique structural features of this compound, namely the aldehyde group, the propargyl ether moiety, and the fluorinated aromatic ring, allow it to participate in a variety of chemical transformations. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and understanding the factors that control reaction outcomes.
Click Reactions: The terminal alkyne of the propargyloxy group is a prime functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govfigshare.com DFT studies have extensively detailed the mechanism of the CuAAC reaction. nih.govresearchgate.netresearchgate.net The catalytic cycle is generally understood to involve the formation of a copper-acetylide intermediate. nih.govresearchgate.net The reaction then proceeds through a series of steps involving the coordination of the azide (B81097), formation of a six-membered copper(III)-metallacycle intermediate, and subsequent reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole product. nih.gov
For this compound, the computational pathway would be initiated by the deprotonation of the terminal alkyne by a copper(I) catalyst. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to have a minor electronic influence on the distant alkyne group. The reaction would then proceed through the established CuAAC mechanistic steps.
Schiff Base Formation: The benzaldehyde (B42025) functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). Computational investigations have shed light on the mechanism of this reaction, which typically proceeds via a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to the imine. mdpi.comnih.govnih.gov DFT calculations have shown that the energy barrier for the initial addition and the subsequent dehydration can be influenced by solvent effects and the electronic nature of the substituents on both the aldehyde and the amine. nsps.org.ngresearchgate.net The fluorine atom at the ortho position to the aldehyde group in this compound would exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by an amine.
Click Reactions: DFT calculations on model systems for the CuAAC reaction have been used to determine the activation energies for the key steps. The calculated energy barriers for the cycloaddition step generally fall in a range that is consistent with the experimentally observed high reaction rates at room temperature. researchgate.net A representative, albeit simplified, energy profile for a generic CuAAC reaction is presented below. The actual values for this compound would require specific calculations.
| Reaction Coordinate | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants (Alkyne + Azide + Cu(I)) | 0.0 |
| Copper-Acetylide Intermediate | -5.0 to -10.0 |
| Transition State 1 (Azide Coordination) | +2.0 to +5.0 |
| Intermediate (Six-membered Cu(III)-metallacycle) | -15.0 to -20.0 |
| Transition State 2 (Ring Contraction) | -10.0 to -15.0 |
| Product (Triazole) + Cu(I) | -30.0 to -40.0 |
Note: The data in this table is representative of typical CuAAC reactions and not specific to this compound.
Schiff Base Formation: The energy profile for Schiff base formation is characterized by two main transition states corresponding to the formation of the carbinolamine and its subsequent dehydration. The relative heights of these barriers, and thus the rate-determining step, can vary depending on the specific reactants and reaction conditions. Computational studies on substituted benzaldehydes can be used to predict these energy barriers and, by extension, the reaction rate constants using transition state theory.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (target), typically a protein or nucleic acid. These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and for designing derivatives with improved biological activity.
While there are no specific published docking studies for this compound, its structural motifs are present in molecules that have been investigated as inhibitors of various enzymes. For instance, benzaldehyde derivatives are known to interact with enzymes such as phenoloxidase. nih.gov The propargyloxy group can be used as a reactive handle to form covalent bonds with target proteins or as a scaffold to position other functional groups within a binding site.
Molecular docking simulations of this compound with a hypothetical enzyme active site would involve placing the molecule in various orientations and conformations within the binding pocket and scoring these poses based on the predicted binding affinity. The scoring functions typically account for intermolecular interactions such as:
Hydrogen bonding: The aldehyde oxygen and the ether oxygen can act as hydrogen bond acceptors.
Hydrophobic interactions: The aromatic ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues in the binding site.
Pi-stacking: The benzene ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen bonding: The fluorine atom can potentially form halogen bonds with electron-donating groups in the active site.
A hypothetical docking result might reveal key interactions that contribute to the binding affinity, as illustrated in the table below.
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |
|---|---|---|
| Hydrogen Bond | Aldehyde Oxygen | Serine, Threonine, Tyrosine |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Propyl Chain | Leucine, Isoleucine, Valine |
| Halogen Bond | Fluorine | Carbonyl oxygen of peptide backbone |
Note: This table represents potential interactions and is not based on specific experimental or computational data for this compound.
The scaffold of this compound can be computationally modified to design derivatives with potentially enhanced biological activity. This process, known as structure-based drug design, relies on the insights gained from molecular docking studies.
For example, if a docking study suggests that a particular region of the binding pocket is unoccupied, derivatives can be designed to extend into this space to form additional favorable interactions. The terminal alkyne can be used in "click chemistry" to attach larger fragments, such as pharmacophores known to interact with the target of interest.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of derivatives. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of designed derivatives, their biological activities can be predicted without the need for immediate synthesis and testing. This approach allows for the prioritization of the most promising candidates for further investigation.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The distinct reactive sites on 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde make it an ideal building block for creating intricate molecular frameworks. The aldehyde group readily participates in condensation reactions, while the propargyl ether (a terminal alkyne) is a key component for cycloaddition reactions, most notably "click chemistry."
Synthesis of Polyheterocyclic Systems (e.g., Benzimidazoles, Triazoles, Pyridones)
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound is a precursor for several important heterocyclic systems.
Benzimidazoles: The benzimidazole (B57391) scaffold is a prominent feature in many biologically active compounds. The synthesis of 2-arylbenzimidazoles can be achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde, such as this compound. This reaction typically involves an oxidative cyclocondensation process. For instance, reacting the aldehyde with a substituted o-phenylenediamine in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) leads to the formation of the corresponding 2-arylbenzimidazole derivative, which retains the reactive alkyne handle for further functionalization. rsc.org This method provides a direct route to complex benzimidazoles that can be used in various applications, including the development of new therapeutic agents. rsc.orgnih.gov
Triazoles: The terminal alkyne of the propargyl group is perfectly suited for the Huisgen 1,3-dipolar cycloaddition reaction with azides to form 1,2,3-triazoles. nih.gov This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. nobelprize.orgmdpi.com By reacting this compound with various organic azides, a diverse library of triazole-containing compounds can be synthesized. These triazoles can serve as stable linkers in larger molecules or as bioactive scaffolds themselves. nih.govmdpi.com
Pyridones: 3,4-Dihydro-2(1H)-pyridones are significant heterocyclic structures with a range of biological activities. nih.gov Their synthesis often involves multi-component reactions. The aldehyde functionality of this compound allows it to be incorporated into these synthetic schemes. For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound like methyl acetoacetate, Meldrum's acid, and an ammonium (B1175870) salt can yield highly substituted 3,4-dihydro-2-pyridone derivatives. nih.gov This approach enables the rapid construction of complex pyridone libraries containing the alkyne tag for subsequent modifications.
Scaffold Diversity and Combinatorial Chemistry Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space. broadinstitute.org this compound is an excellent substrate for DOS and the construction of combinatorial libraries due to its orthogonal reactive groups—the aldehyde and the alkyne.
These two functional groups can be addressed independently in sequential reaction pathways. For example, the aldehyde can first be used in a multicomponent reaction to generate a core scaffold. Subsequently, the alkyne handle can be utilized in a click reaction to append a wide variety of substituents. This strategy allows for a multiplicative increase in the number of final products from an additive increase in building blocks, which is the foundation of combinatorial chemistry. broadinstitute.org This approach facilitates the efficient generation of large libraries of compounds for high-throughput screening in drug discovery and materials science.
Development of Chemical Probes for Research Applications
Chemical probes are essential tools for studying biological systems, enabling the detection and manipulation of biomolecules in their native environment. nih.gov The structural features of this compound make it a valuable precursor for various types of chemical probes.
Fluorescent Probes for Biological Imaging and Diagnostics
Fluorescent probes are designed to detect specific analytes with high sensitivity and selectivity, making them indispensable for biological imaging. nih.govescholarship.orgrsc.org While the benzaldehyde (B42025) derivative itself is not significantly fluorescent, its functional groups allow it to be readily incorporated into larger fluorescent molecules. The aldehyde can be used as a synthetic handle to connect the core structure to a fluorophore. The alkyne group can then serve as an attachment point to a recognition element that targets a specific biological molecule or to tether the probe to a cellular structure. This modular design strategy allows for the creation of tailored fluorescent probes for a wide range of biological imaging and diagnostic applications. escholarship.orgnih.gov
Photoaffinity Probes for Target Identification (utilizing benzophenone (B1666685) analogues)
Photoaffinity labeling is a powerful technique to identify the biological targets of small molecules. This method uses probes equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby molecules, such as a protein's binding site. semanticscholar.org While the subject compound is a benzaldehyde, it is a close structural relative and potential precursor to benzophenone-based probes. A similar trifunctional building block, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, which contains a benzophenone group, an aldehyde handle, and an alkyne tag, exemplifies this application. sigmaaldrich.comamerigoscientific.com The benzophenone acts as the photo-crosslinker, the aldehyde allows for attachment to a ligand of interest, and the alkyne tag enables downstream detection or enrichment of the cross-linked protein via click chemistry. sigmaaldrich.com
Bioorthogonal Ligation Tags (Click Chemistry handle)
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net The terminal alkyne of the propargyl group in this compound is a premier bioorthogonal handle. semanticscholar.org It is one half of the most widely used bioorthogonal reaction pair: the azide-alkyne cycloaddition. nobelprize.orgmdpi.com
This alkyne tag can be incorporated into biomolecules such as proteins, nucleic acids, or glycans, or attached to small-molecule drugs. A second molecule, bearing an azide (B81097) group and a reporter tag (like a fluorophore or biotin), can then be "clicked" onto the alkyne-modified target with high specificity and efficiency under biologically compatible conditions. mdpi.com This allows for the visualization, isolation, and identification of target biomolecules in complex biological environments. semanticscholar.org
Role in Polymer Chemistry and Functional Materials
The presence of both a polymerizable alkyne group and a reactive aldehyde function makes this compound a valuable building block in polymer chemistry. These functionalities allow for its incorporation into polymer chains and subsequent modification, leading to materials with tailored properties.
Monomer for Polymer Modification and Functionalization
While specific research detailing the use of this compound as a monomer is limited in publicly available literature, its structure suggests significant potential for polymer modification. The terminal alkyne group is particularly suited for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the grafting of this molecule onto polymer backbones that have been functionalized with azide groups.
This approach enables the introduction of aldehyde functionalities onto a wide range of polymers. These appended aldehyde groups can then serve as reactive handles for further post-polymerization modifications. For instance, they can be used to attach biomolecules, dyes, or other functional moieties through reactions like Schiff base formation or reductive amination, thereby imparting new properties to the original polymer.
Table 1: Potential Polymer Modification Reactions Involving this compound
| Reaction Type | Functional Group Utilized | Potential Application |
| Click Chemistry (CuAAC) | Prop-2-yn-1-yloxy (alkyne) | Grafting onto azide-functionalized polymers |
| Schiff Base Formation | Benzaldehyde (aldehyde) | Attachment of primary amine-containing molecules |
| Reductive Amination | Benzaldehyde (aldehyde) | Stable covalent linkage of amines |
| Wittig Reaction | Benzaldehyde (aldehyde) | Carbon-carbon bond formation for further elaboration |
Precursor for Advanced Coatings and Specialty Polymers
The unique combination of a fluorine atom and a propargyl group in this compound makes it an attractive precursor for advanced coatings and specialty polymers. The fluorine substitution can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The alkyne group, on the other hand, can undergo polymerization or cross-linking reactions to form robust network structures.
For example, the propargyl group can participate in thermal or metal-catalyzed polymerization to yield polyacetylene-type structures. The resulting polymers would possess a conjugated backbone, potentially leading to interesting optical and electronic properties. Furthermore, the aldehyde group can be utilized to promote adhesion to substrates or to introduce other functionalities into the coating formulation. While specific examples are not widely reported, the foundational chemistry of the molecule supports its potential in creating polymers for applications demanding high performance.
Design and Synthesis of Ligands for Catalysis
The benzaldehyde structure of this compound serves as a scaffold for the synthesis of novel ligands for catalysis. The aldehyde group is a versatile starting point for the construction of multidentate ligands, such as Schiff base ligands.
By reacting the aldehyde with various primary amines, a diverse library of imine-containing molecules can be generated. If the amine starting material contains additional donor atoms (e.g., hydroxyl, amino, or pyridyl groups), the resulting Schiff base can act as a chelating ligand for various metal centers. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents on the amine and the presence of the electron-withdrawing fluorine atom on the benzaldehyde ring.
The propargyl group offers an additional layer of functionality. It can be used to immobilize the resulting catalyst onto a solid support, facilitating catalyst recovery and reuse. Alternatively, the alkyne can be involved in the synthesis of more complex, rigid ligand frameworks through intramolecular or intermolecular reactions.
Table 2: Illustrative Ligand Synthesis from this compound
| Reactant | Ligand Type | Potential Metal Coordination |
| Ethanolamine | Bidentate Schiff Base (N, O) | Transition metals (e.g., Cu, Ni, Co) |
| Ethylenediamine | Tetradentate Schiff Base (N, N, N, N) | Transition metals (e.g., Fe, Mn, Ru) |
| 2-Aminophenol | Tridentate Schiff Base (N, O, O) | Lanthanide and transition metals |
Future Research Directions and Unaddressed Challenges
Exploration of Asymmetric Synthesis and Chiral Induction
The aldehyde functionality in 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde presents a prime target for asymmetric synthesis, leading to chiral molecules with potential applications in pharmaceuticals and materials science. A significant future direction lies in the development of catalytic enantioselective methods for reactions involving the aldehyde group.
Organocatalysis, particularly using chiral primary or secondary amines, has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes. chimia.chnih.govacs.org Future research could focus on applying these catalysts to induce chirality in reactions such as aldol (B89426) additions, Michael additions, and allylic alkylations where this compound acts as the electrophile. The development of novel chiral catalysts tailored to this specific substrate could lead to high enantioselectivities. acs.orgresearchgate.net For instance, chiral phosphoramides have shown promise in the enantioselective addition of allylic trichlorosilanes to aldehydes, a strategy that could be adapted for this compound. nih.gov
Furthermore, the propargyloxy group itself can be a source of chirality. Research into the asymmetric O-propargylation of the precursor phenol (B47542), 2-fluoro-4-hydroxybenzaldehyde (B1296990), could provide an alternative route to chiral derivatives. researchgate.net Investigating the influence of the fluorine atom on the stereochemical outcome of these reactions will be crucial for rational catalyst design and achieving high levels of chiral induction.
Table 1: Potential Asymmetric Reactions and Catalytic Systems for this compound
| Reaction Type | Catalyst Class | Potential Chiral Product |
| Aldol Addition | Chiral Primary/Secondary Amines | β-Hydroxy Aldehyde |
| Michael Addition | Chiral Primary/Secondary Amines | γ-Keto Aldehyde |
| Allylation | Chiral Phosphoramides | Homoallylic Alcohol |
| Asymmetric O-propargylation | Copper/Borinic Acid Dual Catalysis | Chiral Propargyl Ether |
Development of Greener Synthetic Routes and Catalytic Systems
The current synthetic routes to this compound and its precursors can be improved by incorporating principles of green chemistry. Future research should aim to develop more sustainable and efficient synthetic methodologies.
One area of focus is the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with propargyl bromide. Investigating solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents could significantly reduce the environmental impact. researchgate.net The use of recyclable catalysts, such as metal catalysts supported on montmorillonite (B579905) K-10, for this transformation warrants exploration. jetir.org
Furthermore, the synthesis of the 2-fluoro-4-hydroxybenzaldehyde precursor itself can be made more environmentally benign. google.com Traditional methods often involve multiple steps with hazardous reagents. The development of catalytic methods, such as palladium-catalyzed C-H oxygenation of phenols, could provide a more direct and atom-economical route. nih.gov Continuous-flow synthesis is another promising avenue, offering improved safety, efficiency, and scalability for the production of fluorinated benzaldehydes. clockss.org
Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Synthetic Step | Conventional Method | Potential Green Alternative |
| O-propargylation of 2-fluoro-4-hydroxybenzaldehyde | Use of organic solvents (e.g., acetonitrile) | Solvent-free conditions, use of water or deep eutectic solvents |
| Catalyst for O-propargylation | Homogeneous base | Recyclable supported catalysts (e.g., metal on clay) |
| Synthesis of 2-fluoro-4-hydroxybenzaldehyde | Multi-step synthesis with stoichiometric reagents | Catalytic C-H oxygenation, continuous-flow synthesis |
Systematic Investigation of Fluorine's Positional and Electronic Effects on Reactivity and Functionality
The presence and position of the fluorine atom on the aromatic ring are known to significantly influence a molecule's chemical and physical properties. researchgate.net A systematic investigation into these effects for this compound is a critical area for future research.
Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can alter the reactivity of the aldehyde group and the aromatic ring. However, fluorine can also act as a weak π-electron donor through resonance. researchgate.net The interplay of these effects is complex and warrants detailed study. For instance, the fluorine at the 2-position is expected to influence the electrophilicity of the aldehyde's carbonyl carbon, which could be quantified through kinetic studies of nucleophilic addition reactions. researchgate.net
A comparative study of isomers, such as 3-fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde, would provide valuable insights into how the fluorine's position modulates reactivity. researchgate.net Computational studies, including molecular orbital calculations, can complement experimental work to provide a deeper understanding of how fluorine substitution affects the molecule's electronic structure, such as the HOMO-LUMO gap, and consequently its reactivity. nih.govacs.org This knowledge is crucial for designing new reactions and for predicting the properties of materials derived from this compound.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The distinct functional groups of this compound make it an attractive building block for supramolecular chemistry and the construction of self-assembling systems. Future research should explore the non-covalent interactions that this molecule can participate in to form ordered structures.
The terminal alkyne group can act as a hydrogen bond donor, while the aldehyde's carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic rings, could be harnessed to direct the self-assembly of the molecule into well-defined architectures. bbau.ac.inamu.edu.pl
The amphiphilic character that could be imparted by further functionalization opens the door to the formation of micelles, vesicles, or other aggregates in solution. nih.govresearchgate.net The alkyne functionality also provides a handle for "click" chemistry, allowing for the covalent linkage of these molecules into larger, more complex supramolecular structures after an initial self-assembly process. Investigating the self-assembly behavior in different solvents and on surfaces could lead to the development of new functional materials with ordered nanoscale features.
Expanded Applications in Novel Functional Materials and Optoelectronic Devices
The unique combination of a fluorinated aromatic ring and a reactive alkyne group suggests that this compound could serve as a valuable precursor for novel functional materials and optoelectronic devices. man.ac.uk
Fluorinated organic materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. The incorporation of this molecule into polymers, either through polymerization of the alkyne group or by using it as a monomer in condensation polymerizations, could lead to new materials with tailored properties. These materials could find applications as hydrophobic coatings, high-performance polymers, or in the fabrication of optoelectronic devices. man.ac.ukmdpi.com
The conjugated π-system of the aromatic ring, which can be extended through reactions of the aldehyde and alkyne groups, makes this molecule a potential component of organic semiconductors. ktu.edu Future work could involve synthesizing derivatives with extended conjugation and evaluating their photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The fluorine atom can help tune the energy levels of the molecular orbitals, which is a key parameter in the design of efficient optoelectronic materials. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde, and what critical parameters influence yield and purity?
The compound is synthesized via nucleophilic aromatic substitution using 2-fluoro-4-hydroxybenzaldehyde and propargyl bromide. Key steps include:
- Reacting 2-fluoro-4-hydroxybenzaldehyde with propargyl bromide in DMF under basic conditions (K₂CO₃) at 150°C for 20 hours.
- Monitoring reaction progress via TLC.
- Purification through ethyl acetate extraction, washing with ammonium chloride, and solvent removal under reduced pressure. Critical parameters: stoichiometric excess of propargyl bromide, inert atmosphere (to prevent aldehyde oxidation), and precise temperature control. Yields exceeding 90% are achievable with optimized conditions .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
- ¹H NMR : Distinct signals for the aldehyde proton (δ ~10.01 ppm), propargyl methylene (δ ~4.8 ppm), and aromatic protons (coupled with fluorine, δ ~6.7–7.6 ppm).
- ¹³C NMR : Confirmation of the aldehyde carbon (δ ~190 ppm) and propargyl carbons (δ ~75–80 ppm).
- GC-MS/LC-MS : Retention time alignment with standards and molecular ion peak ([M]⁺ at m/z 178).
- Elemental analysis : Validate %C, %H, and absence of residual amines. Purity is further confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies are effective for mitigating competing side reactions during synthesis, particularly involving the aldehyde or propargyl groups?
- Aldehyde protection : Use acetal or imine intermediates to prevent oxidation or nucleophilic attack.
- Propargyl stabilization : Conduct reactions at lower temperatures (<100°C) to inhibit polymerization.
- Selective catalysis : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in propargyl substitution.
- Kinetic control : Slow addition of propargyl bromide minimizes side reactions .
Q. How does the fluorine substituent influence reactivity and regioselectivity in subsequent transformations?
The electron-withdrawing fluorine at position 2:
- Increases electrophilicity of the aldehyde group, accelerating nucleophilic additions (e.g., Wittig or aldol reactions).
- Directs electrophilic substitution to the ortho position relative to the propargyloxy group. Computational studies on analogous fluorinated benzaldehydes show reduced electron density at the aldehyde carbon (Δδ ~0.5 ppm in ¹³C NMR), enhancing reactivity .
Q. What methodologies evaluate the environmental persistence and degradation pathways of this compound?
- Biodegradation : OECD 301 tests with activated sludge to assess microbial breakdown.
- Photodegradation : Simulated sunlight exposure (UV-Vis) coupled with LC-MS/MS to identify byproducts (e.g., fluorinated phenolic derivatives).
- Hydrolysis studies : Stability at pH 4–9, monitored via HPLC.
- Bioaccumulation : Log P values calculated using shake-flask methods (predicted log P ~2.1) .
Methodological and Contradiction Resolution
Q. How can researchers address discrepancies in synthetic yields or conditions reported in literature?
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading).
- Analytical validation : Cross-check purity using orthogonal methods (e.g., NMR and elemental analysis).
- Quality control : Source high-purity starting materials (e.g., 2-fluoro-4-hydroxybenzaldehyde with ≥98% purity) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- First aid : For skin contact, wash with soap/water; for inhalation, administer oxygen.
- Storage : Under nitrogen at 2–8°C to prevent oxidation. Toxicity data from similar compounds suggest moderate acute toxicity (LD₅₀ > 2000 mg/kg, rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
